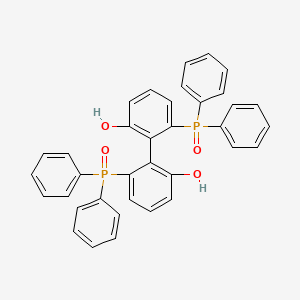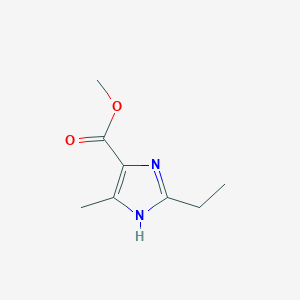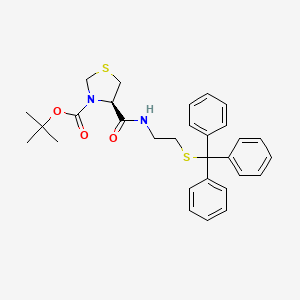
(6,6'-Dihydroxybiphenyl-2,2'-diyl)bis(diphenylphosphine Oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two diphenylphosphine oxide groups attached to a biphenyl backbone. Its structure allows for diverse applications, particularly in the synthesis of new ligands and as a building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) typically involves the reaction of biphenyl derivatives with diphenylphosphine oxide under controlled conditionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphine oxide groups can be reduced to phosphines under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield biphenyl quinones, while reduction of the phosphine oxide groups can produce biphenyl diphosphines .
Scientific Research Applications
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) exerts its effects involves its ability to form stable complexes with metal ions. The hydroxyl and phosphine oxide groups can coordinate with metal centers, facilitating various catalytic and binding processes. These interactions are crucial in its role as a ligand in catalysis and in the stabilization of metal-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): This compound is similar in structure but contains methoxy groups instead of hydroxyl groups, leading to different reactivity and applications.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine):
Uniqueness
What sets (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) apart is its dual functionality, combining hydroxyl and phosphine oxide groups. This dual functionality allows for versatile applications in both organic synthesis and coordination chemistry, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C36H28O4P2 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
3-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C36H28O4P2/c37-31-23-13-25-33(41(39,27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)42(40,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H |
InChI Key |
PCQJQLYESHHPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)

![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
